2-Ethynylcyclohexan-1-ol

Hydrosilylation inhibitor Release coating formulation Process efficiency

2-Ethynylcyclohexan-1-ol (CAS 5877-41-8, molecular formula C8H12O, molecular weight 124.18 g/mol) is a cyclohexanol derivative bearing an ethynyl group at the C2 position, yielding a chiral secondary alcohol with two adjacent stereocenters. The compound exists as a colorless liquid under ambient conditions, with an XLogP3-AA of 1.4 and a topological polar surface area of 20.2 Ų.

Molecular Formula C8H12O
Molecular Weight 124.183
CAS No. 5877-41-8
Cat. No. B2509798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylcyclohexan-1-ol
CAS5877-41-8
Molecular FormulaC8H12O
Molecular Weight124.183
Structural Identifiers
SMILESC#CC1CCCCC1O
InChIInChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2
InChIKeyKNVOCSQDAIHOPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylcyclohexan-1-ol (CAS 5877-41-8): Sourcing Guide for Chiral Propargylic Alcohol Building Blocks


2-Ethynylcyclohexan-1-ol (CAS 5877-41-8, molecular formula C8H12O, molecular weight 124.18 g/mol) is a cyclohexanol derivative bearing an ethynyl group at the C2 position, yielding a chiral secondary alcohol with two adjacent stereocenters [1]. The compound exists as a colorless liquid under ambient conditions, with an XLogP3-AA of 1.4 and a topological polar surface area of 20.2 Ų [2]. Its bifunctional architecture—combining a propargylic alcohol motif with a cyclohexane scaffold—enables diverse reactivity including metal-catalyzed cycloisomerizations, nucleophilic additions, and click-type transformations [3].

Why 2-Ethynylcyclohexan-1-ol Cannot Be Directly Replaced with 1-Ethynylcyclohexanol or Other Propargylic Alcohols


Substituting 2-ethynylcyclohexan-1-ol with structurally related propargylic alcohols is not straightforward due to distinct stereoelectronic and physical property differences. While the industry standard hydrosilylation inhibitor 1-ethynyl-1-cyclohexanol (ETCH) is a solid at room temperature (melting point 33°C), requiring heating during formulation and risking crystallization out of coating compositions, 2-ethynylcyclohexan-1-ol remains a liquid under ambient conditions, eliminating pre-heating steps and improving processing efficiency [1]. Additionally, the adjacent hydroxyl and ethynyl groups in 2-ethynylcyclohexan-1-ol create a propargylic alcohol system capable of cycloisomerization and tandem transformations that are inaccessible to tertiary alkynyl alcohols such as 1-ethynyl-1-cyclohexanol or simple acyclic analogs like 2-methyl-3-butyn-2-ol . The cyclohexane scaffold further imparts conformational rigidity that influences stereochemical outcomes in asymmetric synthesis, a feature absent in flexible-chain alkynyl alcohols [2].

Quantitative Differentiation Evidence for 2-Ethynylcyclohexan-1-ol Procurement Decisions


Physical State Differentiation: Liquid vs. Solid at Room Temperature for Formulation Processing

2-Ethynylcyclohexan-1-ol remains a liquid at room temperature (25°C), whereas the conventional hydrosilylation inhibitor 1-ethynyl-1-cyclohexanol (ETCH) is a solid with a melting point of 33°C at 1 atmosphere. This physical state difference directly impacts industrial formulation workflows [1].

Hydrosilylation inhibitor Release coating formulation Process efficiency

Gold-Catalyzed Cycloisomerization/Oxidation Yield for γ-Lactone Synthesis

2-Ethynylcyclohexan-1-ol undergoes gold-catalyzed tandem cycloisomerization/oxidation to afford (3aS,7aS)-hexahydrobenzofuran-2(3H)-one, a bicyclic γ-lactone, with an isolated yield of 80% under optimized conditions [1]. In contrast, simple tertiary propargylic alcohols (e.g., 1-ethynyl-1-cyclohexanol) lack the adjacent hydroxyl-alkyne geometry required for this tandem cyclization, rendering them unreactive in this transformation .

Gold catalysis Cycloisomerization γ-Lactone synthesis Tandem reaction

Intrinsic Fluorescence Property for Detection Applications

2-Ethynylcyclohexan-1-ol exhibits a photophysical profile that includes intrinsic fluorescence, making it useful for detection and analytical applications . This property is not reported for common comparator compounds such as 1-ethynyl-1-cyclohexanol or 2-methyl-3-butyn-2-ol [1].

Fluorescence Photophysical property Detection Analytical chemistry

Stereochemically Defined Chiral Scaffold with cis/trans Isomer Pairs Available for Asymmetric Synthesis

2-Ethynylcyclohexan-1-ol possesses two adjacent stereocenters (C1 and C2), yielding distinct cis (1R,2R; 1S,2S) and trans (1R,2S; 1S,2R) isomer pairs [1]. The cis isomer (CAS 61967-61-1) and trans isomer (CAS 55506-28-0) are each commercially available as discrete stereochemical entities [2]. In contrast, comparator compounds such as 1-ethynyl-1-cyclohexanol possess only a single stereocenter (if any), offering fewer stereochemical options for asymmetric synthesis applications [3]. The cyclohexane backbone provides conformational rigidity that can enhance stereocontrol in downstream transformations [4].

Chiral building block Stereoselective synthesis Asymmetric catalysis Enantiopure compounds

Nickel-Catalyzed Trimerization to Linear Oligomers for Materials Chemistry Applications

2-Ethynylcyclohexan-1-ol undergoes nickel(II)-catalyzed trimerization to afford linear trimeric oligomeric products . This reactivity profile—specifically producing linear rather than cyclic or cross-linked products—is a function of the propargylic alcohol geometry and distinguishes it from alternative alkynyl alcohols that may produce different oligomer architectures under similar conditions .

Oligomer synthesis Nickel catalysis Trimerization Materials chemistry

Recommended Applications for 2-Ethynylcyclohexan-1-ol Based on Verified Differentiation Data


Hydrosilylation-Curable Release Coating Formulations Requiring Room-Temperature Liquid Inhibitors

2-Ethynylcyclohexan-1-ol is specified in patent literature as a hydrosilylation reaction inhibitor in polyorganosiloxane-based release coating compositions [1]. Its liquid physical state at 25°C eliminates the heating and crystallization issues associated with 1-ethynyl-1-cyclohexanol (ETCH, mp 33°C), simplifying formulation workflows and reducing the risk of bath gelling or premature curing [1]. Users seeking to replace solid inhibitors with liquid alternatives for improved process efficiency should prioritize 2-ethynylcyclohexan-1-ol over ETCH.

Gold-Catalyzed Synthesis of Bicyclic γ-Lactones via Tandem Cycloisomerization/Oxidation

For synthetic chemists constructing bicyclic γ-lactone frameworks—core structures in numerous bioactive natural products and pharmaceutical candidates—2-ethynylcyclohexan-1-ol offers a validated gold-catalyzed tandem cycloisomerization/oxidation pathway yielding (3aS,7aS)-hexahydrobenzofuran-2(3H)-one at 80% isolated yield [1]. The propargylic alcohol geometry intrinsic to 2-ethynylcyclohexan-1-ol is essential for this transformation; tertiary propargylic alcohols such as 1-ethynyl-1-cyclohexanol do not participate in this cyclization [2].

Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

Medicinal chemistry programs requiring stereochemically defined cyclohexane scaffolds with adjacent chiral centers should evaluate 2-ethynylcyclohexan-1-ol. The compound's two adjacent stereocenters, available as discrete cis (CAS 61967-61-1) and trans (CAS 55506-28-0) isomers, provide stereochemical control absent in simpler comparator alkynyl alcohols [1]. The cyclohexane backbone offers conformational rigidity beneficial for designing stereoselective transformations and for modulating bioactive compound conformations [2].

Fluorescent Probe Development and Analytical Detection Workflows

2-Ethynylcyclohexan-1-ol exhibits an intrinsic fluorescence property that enables detection without additional derivatization or labeling [1]. This photophysical characteristic distinguishes it from comparator propargylic alcohols lacking documented fluorescence [2]. Applications include use as a fluorescent tracer in reaction monitoring, as a building block for fluorescent molecular probes, or in analytical methods where native fluorescence simplifies assay design and reduces reagent costs.

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